3,5-Dibromo-2-fluoro-6-methylpyridine
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Overview
Description
3,5-Dibromo-2-fluoro-6-methylpyridine is a chemical compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-fluoro-6-methylpyridine typically involves the bromination and fluorination of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with bromine and a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-2-methylpyridine: Similar structure but lacks the fluorine atom.
2-Bromo-3-fluoro-6-methylpyridine: Similar but with different positions of bromine and fluorine atoms.
Uniqueness
3,5-Dibromo-2-fluoro-6-methylpyridine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3,5-dibromo-2-fluoro-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBKZCUSSJOAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650477 |
Source
|
Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632628-07-0 |
Source
|
Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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